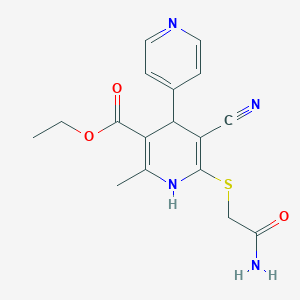

![molecular formula C16H11BrN2O3 B433114 2-氨基-4-(3-溴苯基)-7-甲基-5-氧代-4H,5H-吡喃并[4,3-b]吡喃-3-碳腈 CAS No. 331950-32-4](/img/structure/B433114.png)

2-氨基-4-(3-溴苯基)-7-甲基-5-氧代-4H,5H-吡喃并[4,3-b]吡喃-3-碳腈

描述

The compound “2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a type of heterocyclic compound . It was synthesized in 86% yield by a one-pot multicomponent reaction of 3-bromobenzaldehyde, malononitrile, and dimedone using 10 mol % urea as an organo-catalyst at room temperature .

Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . The reaction is characterized by operational simplicity, high yields, and an easy work-up process .Molecular Structure Analysis

The compound crystallizes in the monoclinic space group C 2/c with the unit-cell parameters: a= 23.557 (2), b= 9.2963 (7), c= 15.7502 (12) Å, β = 93.430 (8)o and Z = 8 . The packing between the molecules within the unit cell is stabilized by N-H…O and N-H…N type of intermolecular hydrogen interactions .Chemical Reactions Analysis

The compound is a product of a multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone . The reaction is facilitated by the use of a catalyst .科学研究应用

Synthesis of Benzoxazinones

This compound serves as a reactant for the preparation of (aryl)oxadiazolobenzoxazinones via Suzuki-Miyaura reaction, which is significant in medicinal chemistry for creating bioactive molecules .

Amination of Azoles

It is used in copper-catalyzed oxidative amination of benzoxazoles and related azoles via C-H and C-N bond activation. This process is crucial for constructing complex nitrogen-containing compounds .

Inhibitors Synthesis

The compound is involved in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives, which act as protein tyrosine phosphatase 1B inhibitors, potentially useful for treating type 2 diabetes .

Multicomponent Reactions (MCRs)

It is utilized in multicomponent reactions (MCRs) for synthesizing 2-amino-4H-benzopyran derivatives, which are important for developing new pharmaceuticals .

Pharmacological Properties

The core structure of this compound, 2-amino-3-cyano-4H-chromenes, has garnered attention due to its potential pharmacological properties, making it a target for synthetic methods in drug discovery .

Ultrasound-Assisted Synthesis

This compound is used in ultrasound-assisted microwave synthesis of diaryl pyrimidines and pyrazoles, which are important scaffolds in drug design .

未来方向

作用机制

Target of Action

Based on the in-silico study, some compounds synthesized using similar methods showed better binding affinity towards dna gyrase protein .

Mode of Action

It’s known that compounds with similar structures can interact with their targets via hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its function.

Biochemical Pathways

Given its potential interaction with dna gyrase, it might influence dna replication and transcription processes .

Pharmacokinetics

An in-silico study of similar compounds suggests that they comply with lipinski’s rule and jorgensen’s rule, indicating good bioavailability .

Result of Action

Given its potential interaction with dna gyrase, it might lead to inhibition of dna replication and transcription, potentially leading to cell death .

Action Environment

The synthesis of similar compounds has been performed using environmentally friendly methods, suggesting that the compound might be stable under various environmental conditions .

属性

IUPAC Name |

2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O3/c1-8-5-12-14(16(20)21-8)13(11(7-18)15(19)22-12)9-3-2-4-10(17)6-9/h2-6,13H,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTWOJWKEAIUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Br)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-amino-2-carbamoyl-6-methyl-4-pyridin-4-yl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B433053.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-6-phenylnicotinonitrile](/img/structure/B433120.png)

![2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B433123.png)

![6-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-phenylnicotinonitrile](/img/structure/B433124.png)

![[3-Amino-6-(4-fluorophenyl)-4-phenylthieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B433125.png)

![2-{[4-Amino-5-(4-methylbenzoyl)thieno[3,2-d]isothiazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B433127.png)

![4-(4-Fluorophenyl)-2-[(2-phenoxyethyl)sulfanyl]-6-thien-2-ylnicotinonitrile](/img/structure/B433129.png)

![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B433133.png)

![diethyl 2'-amino-5-bromo-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B433134.png)

![6-Amino-3-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433135.png)

![[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B433137.png)